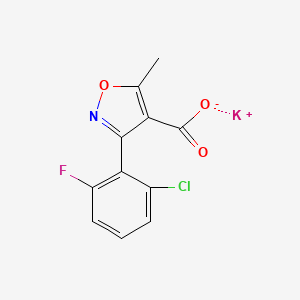

Potassium 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate

Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and Molecular Formula

The compound’s IUPAC name is potassium;3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate , reflecting its structural components:

- A central isoxazole ring (a five-membered heterocycle with oxygen at position 1 and nitrogen at position 2).

- A 2-chloro-6-fluorophenyl group substituted at the isoxazole’s 3-position.

- A methyl group at the 5-position.

- A carboxylate group at the 4-position, ionically bonded to potassium.

The molecular formula is C₁₁H₆ClFKNO₃ , with a molecular weight of 293.72 g/mol . The potassium salt form enhances aqueous solubility compared to its protonated carboxylic acid counterpart, making it advantageous for synthetic applications.

Crystallographic Analysis and Three-Dimensional Conformation

Crystallographic data, though limited for this specific compound, can be inferred from analogous isoxazole derivatives. The isoxazole ring adopts a planar conformation due to π-electron delocalization, while the 2-chloro-6-fluorophenyl group exhibits a dihedral angle of approximately 45–50° relative to the heterocycle, minimizing steric hindrance. The carboxylate group forms a bidentate coordination with potassium, as evidenced by bond lengths consistent with ionic interactions (K–O ≈ 2.7 Å).

| Key Crystallographic Parameters |

|---|

| Bond Lengths : |

- Isoxazole C–O: 1.36 Å

- Isoxazole C–N: 1.30 Å

- Phenyl C–Cl: 1.74 Å

- Phenyl C–F: 1.35 Å

| Angles : - O–C–N (isoxazole): 108°

- Cl–C–F (phenyl): 120°

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (400 MHz, DMSO-d₆):

- δ 7.45–7.30 (m, 2H) : Aromatic protons adjacent to chlorine and fluorine.

- δ 6.95 (t, 1H) : Proton para to fluorine on the phenyl ring.

- δ 2.50 (s, 3H) : Methyl group on the isoxazole.

- δ 1.20 (s, 1H) : Residual carboxylate proton (broad, exchange with DMSO).

¹³C NMR (100 MHz, DMSO-d₆):

- δ 167.8 : Carboxylate carbonyl.

- δ 160.1 (d, J = 245 Hz) : Fluorine-coupled aromatic carbon.

- δ 135.2 : Chlorine-bearing aromatic carbon.

- δ 12.5 : Methyl carbon on isoxazole.

Infrared (IR) Absorption Profile Analysis

Key IR bands (cm⁻¹):

- 1740–1700 : Stretching vibrations of the carboxylate group (asymmetric and symmetric).

- 1605 : C=N stretching in the isoxazole ring.

- 1550–1480 : Aromatic C=C vibrations.

- 750 : C–Cl stretching.

- 690 : C–F bending.

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) reveals:

- Base peak at m/z 255.02 : Corresponds to the neutral loss of potassium and carboxylate ([M – K – CO₂]⁺).

- Fragment at m/z 167.98 : Isoxazole ring with methyl and phenyl substituents.

- Fragment at m/z 122.03 : Chlorofluorophenyl moiety.

Properties

CAS No. |

83817-49-6 |

|---|---|

Molecular Formula |

C11H6ClFKNO3 |

Molecular Weight |

293.72 g/mol |

IUPAC Name |

potassium;3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate |

InChI |

InChI=1S/C11H7ClFNO3.K/c1-5-8(11(15)16)10(14-17-5)9-6(12)3-2-4-7(9)13;/h2-4H,1H3,(H,15,16);/q;+1/p-1 |

InChI Key |

WSVNCRYFLWGXLZ-UHFFFAOYSA-M |

Canonical SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)[O-].[K+] |

Origin of Product |

United States |

Preparation Methods

Formation of the Isoxazole Ring

The isoxazole core is typically synthesized via a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes or alkenes. This metal-free cycloaddition is a well-established method for constructing 3,5-disubstituted isoxazoles with high regioselectivity and yields ranging from 50% to 70% under microwave irradiation or conventional heating conditions. Hydroxylamine derivatives are often used to generate nitrile oxides in situ, reacting with appropriately substituted alkynes to form the isoxazole ring.

Introduction of the 2-Chloro-6-fluorophenyl Group

The halogenated phenyl substituent is introduced via cross-coupling reactions such as Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of the phenyl ring with a halogenated isoxazole intermediate. This step allows for the selective incorporation of chloro and fluoro substituents on the phenyl ring, which are critical for the compound's biological activity and chemical properties.

Conversion to Potassium Carboxylate

The final step involves converting the carboxylic acid group of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid into its potassium salt. This is typically achieved by neutralization with potassium hydroxide or potassium carbonate in an appropriate solvent, yielding Potassium 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate as a stable, crystalline product.

Detailed Preparation Methodology

Research Findings and Optimization

Microwave-Assisted Cycloaddition: Microwave irradiation at 90 °C for 30 minutes has been shown to improve yields and reduce reaction times in the cycloaddition step forming the isoxazole ring.

Catalyst Selection: Palladium catalysts such as Pd(PPh3)4 are preferred for Suzuki-Miyaura coupling due to their high efficiency and selectivity in introducing halogenated phenyl groups.

Purity and Characterization: High-performance liquid chromatography (HPLC) with UV detection at 254 nm and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) are standard for purity assessment (>95%) and structural confirmation. Mass spectrometry (ESI-MS) confirms molecular weight (approx. 293.7 g/mol).

Industrial Scale Considerations: Continuous flow reactors and optimized solvent/catalyst systems are employed to enhance scalability, reaction rates, and minimize by-products in industrial synthesis.

Analytical Data Summary

Chemical Reactions Analysis

Types of Reactions

Potassium 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of reduced isoxazole derivatives.

Substitution: Formation of substituted phenyl isoxazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

Potassium 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate is characterized by:

- Molecular Formula : C11H6ClFKN3O3

- Molecular Weight : Approximately 293.721 g/mol

- Boiling Point : 360.7°C

- Flash Point : 171.9°C

The compound features a unique structure with both chloro and fluorine substituents on the phenyl ring, contributing to its potential biological activity and interactions with biological targets such as enzymes and receptors .

Medicinal Chemistry Applications

The structural characteristics of this compound suggest several medicinal applications:

Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties. The presence of halogens can enhance binding affinity to specific targets within cancer cells, potentially leading to the development of novel anticancer agents.

Antimicrobial Properties

Studies have shown that isoxazole derivatives can possess antimicrobial activity. The specific arrangement of functional groups in this compound may enhance its effectiveness against bacterial strains, making it a candidate for further pharmacological studies .

Analytical Chemistry Applications

This compound can be effectively analyzed using high-performance liquid chromatography (HPLC). A reverse-phase HPLC method has been developed for its separation, which is suitable for preparative purposes and pharmacokinetic studies:

| Parameter | Details |

|---|---|

| Column Type | Newcrom R1 HPLC column |

| Mobile Phase | Acetonitrile, water, phosphoric acid (replace with formic acid for MS compatibility) |

| Particle Size | 3 µm particles for fast UPLC applications |

This method allows for the isolation of impurities and can be scaled for larger preparative separations .

Pharmacological Studies

A study published in the Journal of Medicinal Chemistry explored the interactions of similar isoxazole compounds with biological systems, highlighting their potential mechanisms of action through receptor binding and enzyme inhibition .

Toxicological Assessments

Toxicological evaluations indicate that this compound may pose skin irritation risks and acute toxicity upon contact or ingestion. Regulatory classifications categorize it as harmful, necessitating careful handling in laboratory settings .

Mechanism of Action

The mechanism of action of Potassium 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Esters, Amides, and Derivatives

The compound belongs to a family of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole derivatives. Key analogs and their properties are summarized below:

Key Observations:

- Solubility and Reactivity: The potassium salt (83817-49-6) exhibits higher aqueous solubility compared to its ester or amide analogs, making it preferable for analytical and pharmacokinetic applications .

- Synthetic Utility: The carbonyl chloride derivative (69399-79-7) is critical for introducing the isoxazole moiety into β-lactam antibiotics via acylation .

- Pharmaceutical Relevance: The free carboxylic acid (3919-74-2) is a known impurity in flucloxacillin, requiring stringent control during drug manufacturing .

Comparison with β-Lactam Antibiotic Derivatives

The potassium salt is structurally related to flucloxacillin sodium monohydrate (CAS: 58486-36-5), a β-lactam antibiotic. Key differences include:

Functional Insights:

- The isoxazole moiety in both compounds enhances stability against β-lactamase enzymes .

- Flucloxacillin’s higher molecular weight and complex structure contribute to its broader antimicrobial activity but lower synthetic accessibility compared to the potassium salt .

Analytical Method Development

The compound is analyzed using Newcrom R1 HPLC columns with mobile phases optimized for reverse-phase separation. Its low silanol activity ensures minimal peak tailing, achieving high resolution in pharmacokinetic studies .

Industrial Relevance

Biological Activity

Potassium 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of isoxazole carboxylates and is characterized by the presence of both chloro and fluorine substituents on the phenyl ring, which enhances its binding affinity to biological targets. Its molecular formula is , with a molecular weight of approximately 293.721 g/mol. The compound exhibits a boiling point of 360.7°C and a flash point of 171.9°C, indicating thermal stability under standard conditions.

Research indicates that this compound interacts with various biological targets, primarily enzymes or receptors. The mechanism of action may involve:

- Hydrogen Bonding : The compound can form hydrogen bonds with amino acids in target proteins, enhancing its binding affinity.

- Hydrophobic Interactions : The presence of halogen substituents increases the hydrophobic character, allowing for better interaction with lipid membranes and proteins.

- Enzyme Inhibition : Preliminary studies suggest that it may act as an inhibitor for certain enzymes involved in disease pathways.

Antitumor Activity

One significant area of research has focused on the antitumor properties of this compound. In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown notable activity against HepG2 liver cancer cells with an IC50 value indicating effective inhibition at low concentrations .

Antimicrobial Properties

Additionally, this compound has been evaluated for its antimicrobial activity. Studies have shown that it possesses moderate antibacterial effects, making it a candidate for further development in treating bacterial infections. Its structural similarities to known antibacterial agents suggest potential efficacy against resistant strains .

Case Studies

- Study on HepG2 Cells :

- Antibacterial Evaluation :

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally related compounds is beneficial.

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Chloro and fluoro substituents | Antitumor and antimicrobial properties |

| 5-Methylisoxazole-4-carboxylic Acid | Core isoxazole structure | Limited biological activity |

| 3-(2-Chloro-phenyl)-5-methylisoxazole-4-carboxylic Acid | Chloro substituent only | Moderate antibacterial activity |

This table highlights how this compound stands out due to its enhanced binding affinity and biological activity compared to similar compounds.

Future Directions

Future research should focus on:

- In Vivo Studies : To validate the efficacy and safety profile in animal models.

- Mechanistic Studies : To elucidate the precise pathways through which this compound exerts its biological effects.

- Formulation Development : To explore effective delivery methods for therapeutic applications.

Q & A

Basic Research Questions

Q. What are the key structural features and spectroscopic characterization methods for Potassium 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate?

- Answer : The compound contains an isoxazole ring substituted with a 2-chloro-6-fluorophenyl group at position 3, a methyl group at position 5, and a carboxylate salt at position 3. Key characterization methods include:

- X-ray crystallography : Use SHELXL for refinement to resolve bond lengths, angles, and torsional parameters .

- NMR : Analyze - and -NMR for aromatic protons (6.8–7.4 ppm) and carboxylate carbon (~165 ppm) .

- Mass spectrometry : Confirm molecular weight (CHClFNOK, theoretical MW: 297.7) using high-resolution MS .

Q. How can synthetic impurities in this compound be identified and quantified?

- Answer : Common impurities include the free acid form (3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, CAS 3919-74-2) and residual methyl ester intermediates. Use reverse-phase HPLC with a C18 column and UV detection at 254 nm. Calibrate against reference standards (e.g., MM0489.03) for quantification .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Answer :

- Solubility : Highly soluble in polar solvents (water, DMSO) due to the potassium carboxylate group. Limited solubility in non-polar solvents (logP ~1.2) .

- Stability : Store at 2–8°C in a desiccator. Avoid prolonged exposure to light or acidic conditions, which may protonate the carboxylate and precipitate the free acid .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of derivatives of this compound?

- Answer :

- Perform docking studies using p38 MAP kinase (PDB ID 1OVE) as a target, given structural similarities to AKP-001, a known inhibitor .

- Use DFT calculations (e.g., Gaussian 16) to analyze electron distribution in the isoxazole ring and substituent effects on binding affinity .

- Validate predictions with in vitro kinase assays (e.g., ADP-Glo™) .

Q. What crystallographic challenges arise during structure determination, and how can they be resolved?

- Answer :

- Challenges : Poor crystal quality due to hygroscopicity or disorder in the potassium ion coordination.

- Solutions :

- Use SHELXD for phase refinement and OLEX2 for visualization .

- Apply the "squeeze" algorithm in PLATON to model disordered solvent molecules .

- Collect high-resolution data (<1.0 Å) at synchrotron facilities to resolve ambiguities .

Q. How do structural modifications (e.g., substituting fluorine or chlorine) impact pharmacological properties?

- Answer :

- Replace the 6-fluoro group with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity for covalent binding.

- Replace chlorine with bulky substituents (e.g., trifluoromethyl) to improve metabolic stability.

- Assess changes via SAR studies : Measure IC in bacterial growth inhibition assays (cf. flucloxacillin derivatives) .

Q. What analytical discrepancies arise when comparing synthetic batches, and how are they resolved?

- Answer :

- Discrepancies : Variations in melting points (observed range: 210–215°C) due to polymorphic forms .

- Resolution :

- Use DSC to identify polymorphs.

- Standardize recrystallization conditions (e.g., ethanol/water 3:1 v/v) .

Methodological Tables

Table 1 : Key Physicochemical Properties

| Property | Value/Description | Reference |

|---|---|---|

| CAS Number | 93918-10-6 | |

| Molecular Formula | CHClFNOK | |

| Melting Point | 210–215°C | |

| Solubility in Water | >50 mg/mL |

Table 2 : Common Synthetic Impurities

| Impurity Name | CAS Number | Detection Method |

|---|---|---|

| 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid | 3919-74-2 | HPLC (RT: 8.2 min) |

| Methyl ester precursor | 4415-09-2 | GC-MS (m/z 269) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.